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Compound of Interest

Compound Name: Avacopan

Cat. No.: B605695

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals interpret variable
results in avacopan studies.

Frequently Asked Questions (FAQS)

Q1: What is the established mechanism of action for avacopan?

Avacopan is an orally administered, selective antagonist of the human complement 5a
receptor (C5aR).[1][2][3][4] In anti-neutrophil cytoplasmic autoantibody (ANCA)-associated
vasculitis (AAV), the binding of ANCASs to neutrophils triggers the activation of the alternative
complement pathway, leading to the production of C5a.[1][2] C5a then binds to C5aR on
neutrophils, causing their activation, migration, and the release of pro-inflammatory mediators,
which ultimately results in inflammation and damage to blood vessel walls.[2][5] Avacopan
works by blocking the interaction between C5a and C5aR, thereby inhibiting these downstream
inflammatory processes.[1][2][5] This targeted mechanism allows for the reduction of
inflammation without broadly suppressing the immune system.[3]

Q2: We are observing different remission rates in our patient cohort compared to the pivotal
ADVOCATE trial. What could be the reasons for this discrepancy?

Variable remission rates can be attributed to several factors. It is crucial to consider the
following aspects of your study population and design in comparison to the ADVOCATE trial:
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» Patient Population Characteristics: The ADVOCATE trial enrolled patients with both newly
diagnosed and relapsing granulomatosis with polyangiitis (GPA) and microscopic polyangiitis
(MPA).[6] Post-hoc analyses have shown some differences in outcomes based on these
subgroups. For instance, in patients with relapsing disease, the difference in sustained
remission at week 52 favoring avacopan was more pronounced compared to those with
newly diagnosed disease.[7]

o Background Therapy: The ADVOCATE trial allowed for either rituximab or cyclophosphamide
as background induction therapy.[6] Subgroup analysis of patients receiving rituximab
showed that avacopan, compared to a prednisone taper, resulted in similar remission rates
at week 26 but higher sustained remission rates at week 52.[8][9] The specific background
therapy used in your cohort could influence the outcomes.

o Definition of Remission: The ADVOCATE trial had specific primary endpoints for remission at
week 26 (Birmingham Vasculitis Activity Score [BVAS] of 0 and no glucocorticoid use for AAV
in the 4 weeks prior) and sustained remission at week 52.[6] Ensure that your definition of
remission aligns with these criteria for a direct comparison.

o Real-World vs. Clinical Trial Setting: Real-world evidence studies often include patients who
would have been excluded from clinical trials, such as those with refractory disease or
severe organ involvement.[10][11] These patient populations may have different response
rates. A retrospective real-world study showed higher remission rates at week 52 compared
to the ADVOCATE trial, which could be due to differences in maintenance therapy.[11]

Q3: We are seeing variability in renal function improvement in our avacopan-treated subjects.
What factors might influence renal outcomes?

Improvements in renal function, often measured by the estimated glomerular filtration rate
(eGFR), can vary among patients treated with avacopan. Key factors to consider include:

» Baseline Renal Function: Post-hoc analyses of the ADVOCATE trial have demonstrated that
patients with lower baseline eGFR experienced a more pronounced improvement with
avacopan compared to the prednisone group.[12][13]

o Severity of Renal Involvement: The degree of kidney inflammation and damage at the start of
treatment can significantly impact the potential for recovery.
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o Time to Treatment Initiation: A real-world study suggested that earlier initiation of avacopan
(within 30 days of induction therapy) was associated with a trend towards better eGFR
improvement at weeks 26 and 52 compared to later initiation.[11]

Q4: Can concomitant medications affect the efficacy and safety of avacopan?

Yes, drug-drug interactions are an important consideration. Avacopan is primarily metabolized
by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][14]

o Strong CYP3A4 inhibitors (e.g., itraconazole) can increase avacopan plasma
concentrations, potentially increasing the risk of adverse effects. A dose reduction of
avacopan is recommended when co-administered with strong CYP3A4 inhibitors.[15][16]

o Strong and moderate CYP3A4 inducers (e.g., rifampin) can decrease avacopan plasma
concentrations, which may reduce its efficacy. Concomitant use should be avoided.[15][16]

e Avacopan itself is a weak inhibitor of CYP3A4 and may increase the exposure of other
drugs metabolized by this enzyme, such as simvastatin.[15]

It is crucial to review all concomitant medications for potential interactions.

Troubleshooting Guides
Issue: Higher than expected relapse rates in the
avacopan treatment arm.

« Verify Definition of Relapse: Ensure your definition of relapse is consistent with the one used
in major clinical trials (e.qg., return of vasculitis activity based on BVAS).[6]

e Analyze Patient Subgroups:

o Newly Diagnosed vs. Relapsing Disease: Patients with a history of relapsing disease may
be at a higher risk of subsequent relapse. The ADVOCATE trial showed a lower relapse
rate with avacopan in both newly diagnosed and relapsing patients compared to
prednisone, but the baseline risk in these populations differs.[7]

o ANCA Serotype (PR3 vs. MPO): While not a primary source of variability in the
ADVOCATE trial, some studies in AAV suggest potential differences in relapse risk based
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on ANCA serotype.

Review Background Immunosuppressive Therapy: Inadequate maintenance therapy
following induction could contribute to higher relapse rates. The ADVOCATE trial design for
patients receiving rituximab for induction did not include maintenance rituximab, which differs
from some current clinical practices.[17]

Issue: Unexpected adverse events, particularly hepatic
enzyme elevations.

Assess for Drug-Drug Interactions: As mentioned in the FAQs, co-administration with strong
CYP3A4 inhibitors can increase avacopan levels.[15] Review the patient's medication
history for any such interacting drugs.

Monitor Liver Function: Avacopan has been associated with elevations in liver
transaminases.[1] Regular monitoring of liver function tests is recommended.

Consider Patient Comorbidities: Patients with pre-existing liver conditions may be at a higher
risk. While mild to moderate hepatic impairment does not seem to have a clinically significant
effect on avacopan pharmacokinetics, it has not been studied in severe hepatic impairment.
[14]

Data Presentation

Table 1: Key Efficacy Outcomes in the ADVOCATE Trial and Subgroup Analyses
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Overall . Newly Relapsing
Rituximab . .
Outcome ADVOCATE Diagnosed Disease
. Subgroup
Trial Subgroup Subgroup
Remission at
Week 26
Avacopan Group  72.3%[17] 77.6%(8] 60.9%[7] 76.5%][7]
Prednisone
70.1%[17] 75.7%][8] 57.9%[7] 48.0%][7]
Group
Sustained
Remission at
Week 52
Avacopan Group  65.7%][17] 71.0%(8] 60.9%(7] 76.5%[7]
Prednisone
54.9%[17] 56.1%[8] 57.9%(7] 48.0%[7]
Group
Relapse Rate (at
52 weeks)
Not explicitly
Avacopan Group  stated in overall 8.7%(8] 8.2%([7] 14.6%[7]
results
) Not explicitly
Prednisone i
stated in overall 20.2%][8] 18.2%][7] 27.7%[7]
Group

results

Table 2: Renal Outcomes in Patients with Renal Involvement in the ADVOCATE Trial
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Outcome Avacopan Group Prednisone Group
Remission at Week 26 73.9%[12] 70.9%[12]
Sustained Remission at Week
67.9%[12] 56.7%[12]
52
Relapse Rate after Remission 9.4%[12] 20.9%[12]

Mean Change in eGFR from
Baseline to Week 52 +7.3[11] +4.1[11]
(mL/min/1.73 m?)

Mean Change in eGFR from
Baseline to Week 52 in

. _ _ +16.1[13] +7.7[13]
patients with baseline eGFR

<20 mL/min/1.73 m2

Experimental Protocols
Key Experiment: The ADVOCATE Phase 3 Clinical Trial

o Objective: To evaluate the efficacy and safety of avacopan compared with a prednisone
taper in patients with ANCA-associated vasculitis.[6]

o Study Design: A randomized, double-blind, double-dummy, active-controlled, multicenter trial.

[6]
» Patient Population: 331 patients with newly diagnosed or relapsing GPA or MPA.[18]
e Treatment Arms:

o Avacopan Group (n=166): Received avacopan 30 mg twice daily for 52 weeks, plus a
placebo for prednisone for 20 weeks.[6]

o Prednisone Group (n=165): Received a tapering course of oral prednisone over 20 weeks,
plus a placebo for avacopan for 52 weeks.[6][18]

o Background Therapy: All patients in both groups received standard induction therapy with
either intravenous rituximab or oral/intravenous cyclophosphamide (followed by azathioprine
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or mycophenolate mofetil).[6]

e Primary Endpoints:

o Remission at week 26, defined as a BVAS of 0 and no glucocorticoid use for the treatment
of AAV in the four weeks prior to week 26.[6]

o Sustained remission at week 52, defined as remission at both week 26 and week 52, and
no relapse between weeks 26 and 52.[6]

o Key Secondary Endpoints: Included measures of glucocorticoid toxicity, changes in eGFR,
and health-related quality of life.[19]

Visualizations
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Caption: Avacopan's mechanism of action in blocking the C5a-C5aR signaling pathway.
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Caption: Simplified workflow of the ADVOCATE Phase 3 clinical trial.
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Caption: Factors contributing to variable results in avacopan studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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